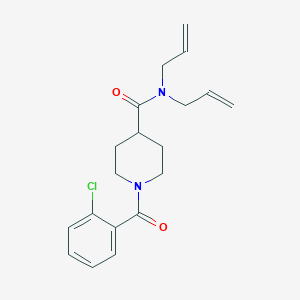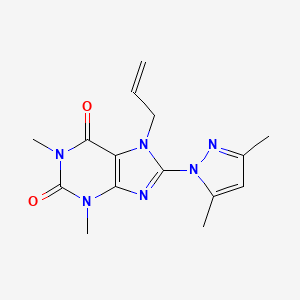
3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid
Descripción general
Descripción
3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid, also known as CLDIP, is a chemical compound that has been widely researched for its potential applications in the field of medicine. It is a pyridinecarboxylic acid derivative that contains both a chloro and isoxazole group. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid involves the inhibition of dihydroorotate dehydrogenase, which is an essential enzyme in the biosynthesis of pyrimidine nucleotides. This inhibition leads to the depletion of pyrimidine nucleotides, which are necessary for DNA synthesis and cell proliferation. 3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid has also been shown to inhibit the production of inflammatory cytokines, which can lead to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. 3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid has also been found to have an inhibitory effect on the immune system, which can be both advantageous and disadvantageous depending on the application.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid is its potency as an inhibitor of dihydroorotate dehydrogenase. This makes it a potential candidate for cancer treatment and other diseases that involve cell proliferation. However, the inhibitory effect of 3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid on the immune system can also be a limitation in certain applications. Additionally, the synthesis of 3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid can be challenging and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid. One potential direction is to investigate its potential as a cancer treatment. 3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer therapies. Another direction is to explore its antibacterial properties, which could lead to the development of new antibiotics. Additionally, the immunomodulatory effects of 3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid could be further studied to determine its potential in treating autoimmune diseases.
Aplicaciones Científicas De Investigación
3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. 3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid has also been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. This inhibition can lead to the suppression of cell growth and proliferation, making 3-chloro-6-(3,5-dimethyl-4-isoxazolyl)-2-pyridinecarboxylic acid a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
3-chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-5-9(6(2)17-14-5)8-4-3-7(12)10(13-8)11(15)16/h3-4H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEHVNORMWPOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=NC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate](/img/structure/B4446391.png)
![N-[3-(2-ethoxyphenyl)propyl]-2-furamide](/img/structure/B4446393.png)

![N-(3-acetylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446412.png)
![N-(3,5-dimethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446416.png)
![2-methyl-7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446421.png)


![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-mesitylbutanamide](/img/structure/B4446436.png)
![1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(cyclopentyloxy)-2-propanol hydrochloride](/img/structure/B4446447.png)

![2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4446464.png)

![5-({[4-(acetylamino)phenyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide](/img/structure/B4446483.png)